Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride
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Overview
Description
Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is a chemical compound with the molecular formula C₉H₁₆ClNO₂ and a molecular weight of 205.68 g/mol . It is a spirocyclic compound, which means it contains a unique structure where two rings are connected through a single atom. This compound is typically found in a solid powder form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride involves several steps. One common method includes the reaction of a spirocyclic ketone with an amine under acidic conditions to form the desired product. The reaction is typically carried out in the presence of a catalyst and under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique spirocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and biological responses .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride: Similar in structure but differs in the position of the amino group.
Spiro[3.3]heptane-2-amine hydrochloride: Another spirocyclic compound with different functional groups.
Uniqueness
Methyl 2-aminospiro[3.3]heptane-2-carboxylate hydrochloride is unique due to its specific spirocyclic structure and the position of the functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
methyl 2-aminospiro[3.3]heptane-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2.ClH/c1-12-7(11)9(10)5-8(6-9)3-2-4-8;/h2-6,10H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXRBWGKBTXRAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CC2(C1)CCC2)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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